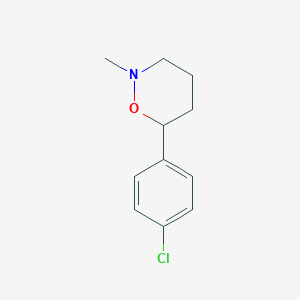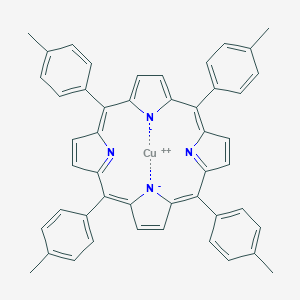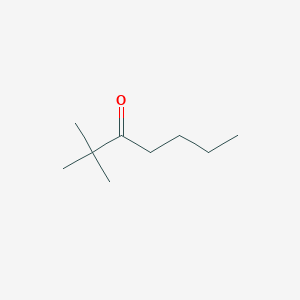
Gluconapin
Descripción general
Descripción
Gluconapin is a naturally occurring compound found in plants belonging to the Brassicaceae family, such as broccoli, cauliflower, and cabbage. It is a member of the glucosinolate family of compounds, which are known for their potential health benefits. This compound has been the subject of scientific research due to its potential therapeutic effects and its ability to induce apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
Potencial antioxidante en el germoplasma de Brassica
Gluconapin es un glucosinolato que se encuentra en las verduras Brassica y se ha estudiado por sus capacidades antioxidantes. El análisis in silico se ha utilizado para evaluar las interacciones de this compound con las enzimas antioxidantes. Aunque this compound exhibió una influencia más débil en las enzimas antioxidantes en comparación con otros glucosinolatos, todavía contribuye al potencial antioxidante general del germoplasma de Brassica .
Potencial nutracéutico en cultivares de Brassica
El potencial nutracéutico de this compound se ha explorado en cultivares seleccionados de Brassica rapa. El alto contenido de this compound se ha asociado con propiedades anticancerígenas y protección del ADN. Esto hace que ciertos cultivares de Brassica rapa, particularmente aquellos con alto contenido de this compound y bajo contenido de progoitrin, sean seguros y saludables para el consumo humano .
Quimioprevención y seguridad genómica
Se ha investigado el papel de this compound en la quimioprevención utilizando modelos in vitro e in vivo, incluidos los modelos de Drosophila melanogaster y células leucémicas. La presencia del compuesto en B. rapa cultivares ha mostrado una relación con la seguridad genómica, reduciendo la toxicidad y ejerciendo efectos beneficiosos en la protección del ADN .
Influencia en la extensión de la vida útil
Estudios realizados con el modelo Drosophila han indicado que this compound puede tener un papel en la extensión de la vida útil. La actividad antioxidante de this compound, junto con su influencia en la estabilidad genómica, contribuye a su potencial para mejorar la longevidad .
Papel en los programas de mejoramiento para hortalizas Brassicaceae
Los hallazgos de la investigación sugieren que this compound puede ser un objetivo para los programas de mejoramiento destinados a aumentar los niveles de glucosinolatos en las hortalizas Brassicaceae. Al aumentar el contenido de this compound, los mejoradores pueden potencialmente mejorar los beneficios para la salud y las propiedades antioxidantes de estos cultivos .
Desarrollo de alimentos funcionales
Los beneficios para la salud asociados con this compound lo convierten en un compuesto valioso para el desarrollo de alimentos funcionales. Al incorporar cultivares de Brassica con alto contenido de this compound en la dieta, los consumidores pueden aprovechar sus propiedades quimiopreventivas y antioxidantes .
Direcciones Futuras
Future research could focus on improving the recovery of gluconapin, which is currently low due to its strong binding to the resin compared to sinigrin . Additionally, further analysis by comparing several strong anion resins for the adsorption and desorption of glucosinolates should be investigated .
Mecanismo De Acción
Target of Action
Gluconapin, a type of glucosinolate, primarily targets enzymes and proteins in both plants and animals . In plants, it serves as a defense mechanism against tissue disruption and herbivory . In humans, it targets enzymes that regulate cancer cell development .
Mode of Action
This compound’s mode of action is primarily through its hydrolysis products. When plants are stressed by biotic and abiotic factors, glucosinolates like this compound are hydrolyzed by the enzyme myrosinase . These hydrolysis products play an important role in plant defense responses against different types of stresses . In the human body, the hydrolysis products of this compound may act by oxidizing disulfide bonds of certain enzymes, leading to the loss of their enzymatic activities .
Biochemical Pathways
This compound is part of the glucosinolate biosynthesis pathway, which involves a series of enzymatic reactions . It is an aliphatic glucosinolate, synthesized from amino acids like methionine, alanine, valine, leucine, and isoleucine . The composition of the glucosinolate pool, including this compound, depends on the plant’s growth stages and external environment .
Pharmacokinetics
It is known that the bioavailability of glucosinolates and their hydrolysis products can be influenced by various factors, including the method of food preparation and individual differences in gut microbiota .
Result of Action
The hydrolysis products of this compound have been found to have various biological effects. They play a crucial role in plant defense responses against different types of stresses . In humans, these compounds have beneficial effects on health because they are strong antioxidants and have potent cardiovascular, antidiabetic, antimicrobial, and antitumoral activities .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the type of pest/pathogen attack, nutrient status of the plant, and other abiotic stress factors can affect the profile of glucosinolates, including this compound . Furthermore, the processing of Brassica vegetables, which are a major source of this compound, can significantly influence the content of glucosinolate .
Análisis Bioquímico
Biochemical Properties
Gluconapin interacts with various enzymes and proteins in biochemical reactions. It is involved in glucosinolate biosynthesis, a process that involves several enzymes such as FMOGS-OX and AOP2 . These enzymes are related to the production of this compound by side modification . The interactions between this compound and these enzymes are crucial for its biosynthesis and accumulation in specific plant organs .
Cellular Effects
This compound has been observed to have antibacterial effects on the development of certain bacteria, such as Xanthomonas campestris pv. campestris . This effect is strongly dependent on the concentration applied . This compound also influences cell function by inducing certain flavonoids and sinapic acid 48 to 72 hours after inoculation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The high expression of certain genes related to this compound biosynthesis, such as FMOGS-OX and AOP2, has been noted in seeds at different stages of development . These genes are related to the production of this compound by side modification .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. During the transition of the embryo from the torpedo to the early cotyledonary-embryo stage, the accumulation of this compound in the seed is accompanied by a significant decline of this compound in the corresponding silique wall . This suggests that this compound may have different stability and degradation rates in different parts of the plant.
Metabolic Pathways
This compound is involved in the glucosinolate metabolic pathway, which includes several enzymes and cofactors
Transport and Distribution
The transportation of this compound from the silique wall to the seed is an important source for seed this compound accumulation . This suggests that this compound is transported and distributed within cells and tissues, possibly interacting with certain transporters or binding proteins.
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYQBXHVYUJNQB-BZVDQRPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gluconapin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
19041-09-9 | |
| Record name | beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)-4-pentenimidate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019041099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gluconapin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
| Record name | Gluconapin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



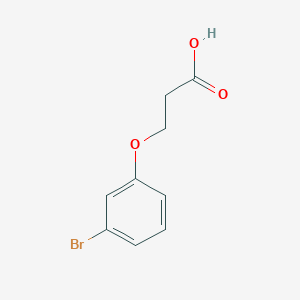

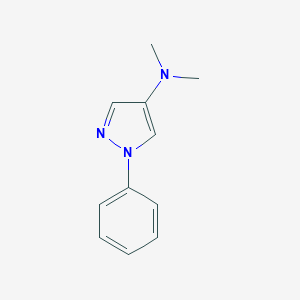
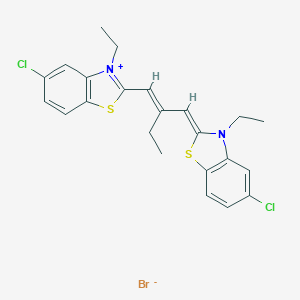
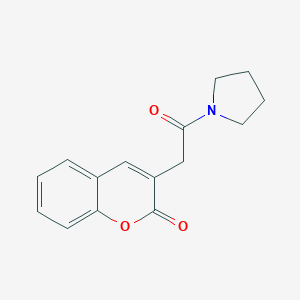
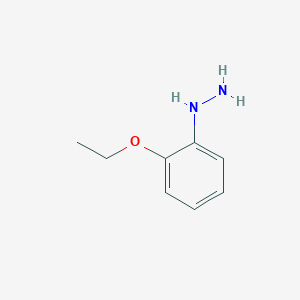
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)
